molecular formula C8H15ClO2S B1469261 4,4-Dimethylcyclohexane-1-sulfonyl chloride CAS No. 1344070-27-4

4,4-Dimethylcyclohexane-1-sulfonyl chloride

Cat. No.: B1469261
CAS No.: 1344070-27-4
M. Wt: 210.72 g/mol
InChI Key: TZIFXIKYTZVVKH-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexane-1-sulfonyl chloride (CAS: 1344070-27-4) is an alicyclic sulfonyl chloride with the molecular formula C₈H₁₅ClO₂S and a molecular weight of 210.72 g/mol . Its structure features a cyclohexane ring substituted with two methyl groups at the 4,4-positions and a sulfonyl chloride (-SO₂Cl) group at position 1.

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (143.8 Ų) and [M+Na]⁺ (154.6 Ų), derived from computational models .

Properties

IUPAC Name

4,4-dimethylcyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIFXIKYTZVVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344070-27-4
Record name 4,4-dimethylcyclohexane-1-sulfonyl chloride
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Preparation Methods

Chlorosulfonation of 4,4-Dimethylcyclohexane

The primary and most widely employed method for synthesizing 4,4-dimethylcyclohexane-1-sulfonyl chloride is the direct chlorosulfonation of 4,4-dimethylcyclohexane. This reaction typically involves treating the hydrocarbon with chlorosulfonic acid (HSO3Cl), which introduces the sulfonyl chloride group onto the cyclohexane ring at the 1-position.

Reaction Scheme:

$$
\text{C}8\text{H}{16} + \text{HSO}3\text{Cl} \rightarrow \text{C}8\text{H}{15}\text{ClO}2\text{S} + \text{HCl}
$$

  • Substrate: 4,4-Dimethylcyclohexane (C8H16)
  • Reagent: Chlorosulfonic acid (HSO3Cl)
  • Conditions: Low temperature (0–25 °C) to minimize side reactions and improve selectivity
  • Byproduct: Hydrogen chloride (HCl)

The reaction is typically carried out under controlled temperature conditions to prevent over-chlorosulfonation or degradation of the substrate. The sulfonyl chloride group is highly electrophilic, facilitating its introduction at the desired ring position.

Industrial Scale Production

In industrial settings, the chlorosulfonation process is scaled up using specialized reactors equipped with:

  • Efficient temperature control systems to maintain optimal reaction temperatures
  • Agitation and mixing to ensure uniform reagent contact
  • Controlled addition of chlorosulfonic acid to the hydrocarbon feedstock

The crude product is then purified by:

  • Distillation: Fractional distillation under reduced pressure to separate the sulfonyl chloride from unreacted starting materials and side products
  • Recrystallization: Using suitable solvents to obtain high-purity crystalline this compound

Alternative Synthetic Routes and Related Methods

While direct chlorosulfonation is the mainstay, alternative approaches have been reported in the synthesis of sulfonyl chloride derivatives structurally related to this compound:

  • Sulfuryl Chloride (SO2Cl2) Chlorination: Starting from 4,4-dimethylcyclohexanethiol, oxidation and chlorination with sulfuryl chloride under anhydrous conditions can yield the sulfonyl chloride derivative.
  • Diazonium Salt Intermediates: In some sulfonyl chloride syntheses, diazonium salt intermediates are generated and reacted with copper(I) chloride in sulfur dioxide media to produce sulfonyl chloride functionalities, though this is more common in aromatic systems.

Reaction Monitoring and Purification Techniques

  • Analytical Monitoring: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
  • Spectroscopic Characterization:
    • ¹H NMR: Characteristic signals for cyclohexane ring protons and methyl groups.
    • ¹³C NMR: Carbon signals including the sulfonyl chloride carbon (~55 ppm).
    • FT-IR: Strong S=O stretching bands in the 1360–1400 cm⁻¹ and 1150–1200 cm⁻¹ regions confirm sulfonyl chloride presence.

Data Table: Summary of Preparation Parameters

Parameter Details Notes
Starting material 4,4-Dimethylcyclohexane Purity >98% recommended
Sulfonating agent Chlorosulfonic acid (HSO3Cl) Stoichiometric or slight excess
Reaction temperature 0–25 °C Low temperature to prevent side reactions
Reaction time 1–3 hours Depends on scale and mixing efficiency
Solvent Often neat or inert solvent if required Some protocols use toluene or similar
Work-up Quenching with water, extraction with ethyl acetate or toluene Drying over MgSO4 or Na2SO4
Purification Distillation or recrystallization Essential for high purity
Yield Typically 70–90% Dependent on reaction control

Research Findings and Optimization Notes

  • Temperature Control: Maintaining reaction temperature below 25 °C significantly reduces side reactions such as sulfonation at undesired positions or decomposition.
  • Stoichiometry: Using a slight excess of chlorosulfonic acid ensures complete conversion but requires careful quenching to avoid hydrolysis.
  • Moisture Sensitivity: The sulfonyl chloride group is moisture-sensitive; thus, anhydrous conditions during synthesis and storage under inert atmosphere are critical to prevent hydrolysis to sulfonic acid.
  • Purity Verification: High purity is confirmed by NMR and IR spectroscopy, with the absence of hydrolysis or disulfide impurities.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

Organic Synthesis

4,4-Dimethylcyclohexane-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group allows for diverse reactions:

  • Substitution Reactions : It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
  • Reduction Reactions : The compound can be reduced to form sulfonic acid derivatives under specific conditions.

These properties make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications:

  • Antibacterial Activity : Sulfonamide derivatives synthesized from this compound have shown significant antibacterial activity against various pathogens. For example, one study demonstrated that certain derivatives had minimal inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin.
CompoundZone of Inhibition (mm)MIC (μg/mL)
Compound 5a31 ± 0.127.81
Compound 9a30 ± 0.127.81
Ciprofloxacin32 ± 0.12-
  • Anticancer Activity : Molecular docking studies have indicated that sulfonamide derivatives can effectively bind to targets involved in cancer progression, suggesting their potential as anticancer agents. For instance, synthesized sulfonamides exhibited binding affinities ranging from -6.8 to -8.2 kcal/mol towards carbonic anhydrase enzymes.

Materials Science

The compound is also utilized in the development of specialty chemicals and materials. Its ability to modify biomolecules enhances its utility in studying biological pathways and interactions.

Case Study 1: Anticancer Sulfonamides

A research initiative focused on developing new anticancer agents involved synthesizing N-substituted sulfonamides via coupling reactions with dansyl chloride. The resulting compounds demonstrated promising binding affinities and were suggested for further validation through in vitro and in vivo studies.

Case Study 2: Antibacterial Screening

Another study investigated novel sulfonamide compounds derived from similar structures to this compound. The findings highlighted significant antibacterial activity against both gram-positive and gram-negative bacteria, underscoring the potential utility of these compounds in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfonyl compound. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 4,4-dimethylcyclohexane-1-sulfonyl chloride:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₈H₁₅ClO₂S 210.72 4,4-dimethyl, 1-sulfonyl chloride High (due to -SO₂Cl)
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride C₈H₁₃ClF₂O₃S 268.70 4,4-difluoro, 1-methoxy, -SO₂Cl Enhanced electrophilicity (F electron-withdrawing effect)
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole C₁₆H₁₆N₂O₂S 300.38 Aromatic sulfonyl, pyrazole ring Moderate (aryl sulfonyl stability)

Key Observations:

  • Fluorine’s electronegativity may increase the sulfonyl chloride’s electrophilicity, enhancing reactivity in substitutions.
  • Alicyclic vs. Aromatic Sulfonyl Chlorides : The alicyclic structure of this compound may confer distinct solubility and stability compared to aromatic analogs like the pyrazole-linked sulfonyl chloride . Aromatic sulfonyl chlorides are generally more stable but less reactive toward nucleophiles due to resonance stabilization.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which correlate with molecular shape and size, differ significantly between adducts:

Compound Adduct Predicted CCS (Ų)
This compound [M+H]⁺ 143.8
[M+Na]⁺ 154.6
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride [M+H]⁺ Not reported

The larger molecular weight and polar methoxy/fluoro groups in the difluoro-methoxy analog likely result in higher CCS values, though computational data are unavailable for direct comparison.

Biological Activity

4,4-Dimethylcyclohexane-1-sulfonyl chloride (CAS No. 1344070-27-4) is an organic compound characterized by a sulfonyl chloride functional group attached to a dimethyl-substituted cyclohexane ring. Its molecular formula is C₈H₁₅ClO₂S, with a molecular weight of 210.72 g/mol. This compound is recognized for its reactivity and versatility in organic synthesis, particularly as an intermediate in the production of various biological and pharmaceutical agents.

The presence of the sulfonyl chloride group contributes to the compound's high reactivity, allowing it to participate in nucleophilic substitution reactions. This property makes it valuable in synthesizing sulfonamides and other biologically active molecules. The general structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₈H₁₅ClO₂S
Molecular Weight210.72 g/mol
Physical StateLiquid at room temperature
Functional GroupSulfonyl chloride

The biological activity of this compound primarily arises from its ability to interact with nucleophiles, including amino acids and nucleic acids. This interaction can lead to modifications in biological macromolecules, affecting their function and stability. The compound's sulfonyl chloride group can react with amines to form sulfonamides, which are known for their antibacterial properties.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the synthesis of N-substituted sulfonamides derived from compounds similar to this compound. These derivatives were subjected to molecular docking studies against various drug targets, revealing significant binding affinities that suggest potential anticancer properties .
  • Antibacterial Properties : Research has indicated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The structural configuration of these compounds, influenced by substituents like those in this compound, plays a crucial role in their efficacy against bacterial strains .
  • Toxicological Studies : Investigations into the toxicological effects of related sulfonyl chlorides have highlighted potential risks associated with exposure, including irritant properties and corrosiveness. Such findings underscore the importance of understanding the biological implications of compounds like this compound in both therapeutic and environmental contexts.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Methylcyclohexane-1-sulfonyl chlorideC₇H₁₅ClO₂SLacks one methyl group compared to the target compound.
Cyclohexane-1-sulfonyl chlorideC₆H₁₃ClO₂SSimpler structure without additional methyl substituents.
3,3-Dimethylcyclohexane-1-sulfonyl chlorideC₈H₁₅ClO₂SDifferent positioning of methyl groups affects sterics and reactivity.

The unique arrangement of methyl groups in this compound influences its chemical behavior and potential applications compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for 4,4-dimethylcyclohexane-1-sulfonyl chloride, and what critical parameters influence yield?

A common approach involves sulfonation of 4,4-dimethylcyclohexane followed by chlorination. Key parameters include reaction temperature (maintained at 0–5°C during chlorination to prevent side reactions), stoichiometry of chlorinating agents (e.g., PCl₅ or SOCl₂), and inert atmosphere to avoid hydrolysis. Purification via recrystallization in non-polar solvents (e.g., hexane) is critical to isolate high-purity product. Parallel reactions for similar sulfonyl chlorides suggest yields may vary with steric hindrance from dimethyl groups .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexane backbone and sulfonyl chloride group. Key signals include δ ~3.0 ppm (s, SO₂Cl) and δ ~1.2 ppm (s, dimethyl groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) monitors impurities.
  • Elemental Analysis : Validates C, H, S, and Cl content within ±0.3% of theoretical values.

Q. How should this compound be stored to prevent degradation?

Store under anhydrous conditions in sealed, amber glass vials at 2–8°C. Desiccants like silica gel are essential to avoid hydrolysis. Prolonged storage (>6 months) requires periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does steric hindrance from the 4,4-dimethyl groups affect nucleophilic substitution reactions?

The dimethyl groups restrict access to the sulfonyl chloride moiety, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies comparing unsubstituted cyclohexanesulfonyl chlorides show a 30–50% reduction in reaction rates with hindered nucleophiles. Mitigation strategies include using polar aprotic solvents (e.g., DMF) to enhance electrophilicity or elevated temperatures (60–80°C) .

Q. What methodologies resolve contradictions in reported reaction yields for sulfonamide formation?

Discrepancies often arise from varying moisture levels, nucleophile reactivity, or solvent choice. Systematic optimization should include:

  • Moisture Control : Rigorous drying of solvents (e.g., molecular sieves in THF).
  • Nucleophile Screening : Compare primary vs. secondary amines.
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) can accelerate reactions by 20–40% .

Q. What advanced spectroscopic techniques elucidate reaction intermediates in Pd-catalyzed cross-coupling involving this compound?

  • In situ IR Spectroscopy : Monitors SO₂Cl group consumption (peak ~1370 cm⁻¹).
  • X-ray Crystallography : Resolves Pd-sulfonate intermediates (if crystallizable).
  • DFT Calculations : Predict transition states for oxidative addition steps. Recent studies on biphenylsulfonyl chlorides highlight Pd(0)/Pd(II) redox cycles as critical .

Q. How can functional group interconversion (e.g., sulfonyl chloride to sulfonamide) be optimized for high-throughput applications?

Automated flow chemistry systems enable rapid screening of conditions. For example:

  • Residence Time : 5–10 minutes at 25°C in DCM with excess amine.
  • Workup : In-line quenching with aqueous NaHCO₃ reduces purification steps. Yield improvements (>90%) are achievable compared to batch methods .

Q. What safety protocols are essential for large-scale (>10 g) reactions involving this compound?

  • Ventilation : Use fume hoods with >0.5 m/s face velocity.
  • PPE : Chem-resistant gloves (e.g., Viton®) and full-face shields.
  • Spill Management : Neutralize spills with sodium bicarbonate slurry before disposal. Toxicity data for analogous sulfonyl chlorides indicate LD₅₀ (rat) ~250 mg/kg, warranting strict exposure controls .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylcyclohexane-1-sulfonyl chloride
Reactant of Route 2
4,4-Dimethylcyclohexane-1-sulfonyl chloride

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